Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group, a methoxyphenylmethyl group, and a methylpropyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzyl chloride with 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or amines.
Scientific Research Applications
Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenylmethyl and methylpropyl groups differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-18(21)16-11-19-20(17(16)10-13(2)3)12-14-6-8-15(22-4)9-7-14/h6-9,11,13H,5,10,12H2,1-4H3 |
InChI Key |
XRKKAQHKIWKZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)CC(C)C |
Origin of Product |
United States |
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